![molecular formula C21H25BrN2O3S B3018848 N-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-37-6](/img/structure/B3018848.png)
N-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Overview
Description
The compound "N-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and biological activities, which can be used to infer possible characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions starting from basic building blocks such as amino acids, amines, or phenols. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol via alkylation and nitration demonstrates the complexity and specificity of the reactions required to introduce various functional groups .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information about the functional groups present and the overall molecular conformation. For example, the structural and vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were determined using FTIR, FT-Raman spectra, and computational methods .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic ring and the nature of the amide linkage. The interaction between different functional groups, such as nitro and acetamido groups, can lead to changes in chemical shifts observed in NMR spectroscopy, as seen in the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . Additionally, the conformational analysis of opioid kappa agonists suggests that the ability of a compound to adopt a specific conformation can be crucial for its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties significantly. The steric influence of substituents like the methyl group on the characteristic frequencies of the amide group can be studied through vibrational spectroscopy, as demonstrated in the analysis of dichloroacetamide derivatives .
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c1-15-6-9-19(10-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-20-11-8-17(22)13-16(20)2/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMFIAUMGDRGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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